1-Chloro-3-ethynyl-2-methylbenzene
Overview
Description
1-Chloro-3-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents such as bromine or hydrogen halides in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products may include 3-ethynyl-2-methylphenol or 3-ethynyl-2-methylbenzoic acid.
Addition Products: Substituted alkenes or alkynes.
Oxidation Products: Carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-3-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-2-methylbenzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ethynyl group can participate in addition reactions, where electrophiles add to the triple bond, resulting in the formation of substituted alkenes. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ethynyl groups, which activate the benzene ring towards electrophilic attack .
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Chloro-4-ethynylbenzene: The ethynyl group is positioned differently, affecting its chemical behavior.
3-Chloro-2-ethynyl-1-methylbenzene:
Uniqueness: 1-Chloro-3-ethynyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
1-chloro-3-ethynyl-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPTVULNPGMPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342063-35-7 | |
Record name | 1-chloro-3-ethynyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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